3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide
Overview
Description
3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13511374 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS003385457, also known as Z30841132 or 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide, is a potent inhibitor of the enzyme Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .
Mode of Action
This compound acts as a selective inhibitor for SIRT2 . It binds to the SIRT2 enzyme, preventing it from exerting its normal function . This inhibition can lead to changes in the cellular processes that SIRT2 is involved in, such as gene expression, metabolic regulation, and cellular stress response .
Biochemical Pathways
The inhibition of SIRT2 by AKOS003385457 can affect various biochemical pathways. Sirtuins, including SIRT2, are involved in the regulation of many biological processes. They interact with multiple signaling proteins and transcription factors, playing crucial roles in gene silencing, DNA repair, chromosomal stability, and longevity .
Pharmacokinetics
Pharmacokinetic studies are an integral part of drug development and rational pharmacotherapy . These studies would typically investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which would impact its bioavailability and efficacy.
Result of Action
The inhibition of SIRT2 by AKOS003385457 can lead to various molecular and cellular effects. These effects would depend on the specific cellular context and the roles that SIRT2 plays in those cells. For example, in some cell types, SIRT2 inhibition could lead to changes in gene expression patterns, metabolic processes, or responses to cellular stress .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-cyclopropylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-14-8-9-14)13-6-5-7-15(12-13)22(20,21)18-10-3-1-2-4-11-18/h5-7,12,14H,1-4,8-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAFUQOMIQGVLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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